2-Allylphenol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

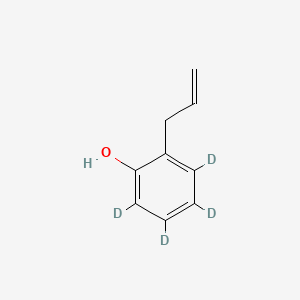

2-Allylphenol-d4 ist ein deuteriummarkiertes Derivat von 2-Allylphenol. Diese Verbindung zeichnet sich durch das Vorhandensein von Deuteriumatomen aus, die Isotope von Wasserstoff sind und die Wasserstoffatome im Molekül ersetzen. Die Summenformel für this compound lautet C9H6D4O, und es wird aufgrund seiner einzigartigen Eigenschaften häufig in der wissenschaftlichen Forschung eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Allylphenol-d4 beinhaltet typischerweise die Deuterierung von 2-Allylphenol. Ein gängiges Verfahren ist der katalytische Austausch von Wasserstoffatomen gegen Deuterium unter Verwendung von Deuteriumgas (D2) in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C). Die Reaktion wird unter hohem Druck und hoher Temperatur durchgeführt, um eine vollständige Deuterierung zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung spezieller Reaktoren, die hohen Drücken und Temperaturen standhalten können. Das Deuteriumgas wird in den Reaktor eingeleitet, der 2-Allylphenol und den Katalysator enthält. Die Reaktion wird überwacht, um eine vollständige Deuterierung sicherzustellen, und das Produkt wird mit Standardtechniken wie Destillation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Allylphenol-d4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Allylgruppe in this compound kann Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Phenole führen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2).

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Formen.

Substitution: Verschiedene substituierte Phenole, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

2-Allylphenol-d4 wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Als Tracer in Reaktionsmechanismen verwendet, um das Verhalten von Wasserstoffatomen in chemischen Reaktionen zu untersuchen.

Biologie: Wird in Stoffwechselstudien eingesetzt, um den Einbau und die Umwandlung von Phenolverbindungen in biologischen Systemen zu verfolgen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht und als Modellverbindung in der Arzneimittelentwicklung verwendet.

Industrie: Wird bei der Synthese deuterierter Verbindungen für verschiedene industrielle Anwendungen eingesetzt, darunter die Herstellung stabiler Isotope für die Kernmagnetresonanzspektroskopie (NMR).

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren und zu verschiedenen biochemischen Effekten führen. Beispielsweise wurde gezeigt, dass es die Spiegel von proinflammatorischen Zytokinen wie Interleukin-1 beta (IL-1β) und Tumornekrosefaktor-alpha (TNF-α) senkt, was entzündungshemmende und antioxidative Wirkungen fördert . Die Deuteriumatome der Verbindung können auch ihre metabolische Stabilität und Verteilung im Körper beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Allylphenol-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), promoting anti-inflammatory and antioxidant effects . The compound’s deuterium atoms can also influence its metabolic stability and distribution in the body.

Vergleich Mit ähnlichen Verbindungen

2-Allylphenol-d4 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

2-Allylphenol: Die nicht deuterierte Form, die ähnliche chemische Eigenschaften, aber eine andere Isotopenzusammensetzung aufweist.

2-Methylphenol: Eine Phenolverbindung mit einer Methylgruppe anstelle einer Allylgruppe.

2-Ethylphenol: Eine Phenolverbindung mit einer Ethylgruppe anstelle einer Allylgruppe.

Einzigartigkeit

Die Einzigartigkeit von this compound liegt in seiner Deuteriummarkierung, die eindeutige Vorteile in der wissenschaftlichen Forschung bietet. Deuteriumatome haben im Vergleich zu Wasserstoff unterschiedliche Kerneigenschaften, was this compound besonders nützlich in der NMR-Spektroskopie und anderen analytischen Techniken macht. Darüber hinaus kann das Vorhandensein von Deuterium die metabolische Stabilität der Verbindung verbessern und ihre pharmakokinetischen Eigenschaften verändern.

Biologische Aktivität

2-Allylphenol-d4 is a deuterated derivative of 2-allylphenol, a compound known for its diverse biological activities, particularly in antifungal and antibacterial applications. The incorporation of deuterium alters the compound's properties, which can enhance its stability and metabolic behavior. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

Antifungal Activity

Recent studies have demonstrated that 2-allylphenol and its derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea, a common plant pathogen.

The antifungal mechanism appears to involve the inhibition of respiratory pathways in fungi:

- Inhibition of Mycelial Growth : Research indicates that this compound can inhibit the mycelial growth of B. cinerea by affecting mitochondrial respiration. At low concentrations, it increases cell respiration, while at higher concentrations, it induces cell death .

- Gene Expression Modulation : The compound downregulates the expression of the Bcaox gene, which is associated with alternative oxidase (AOX) activity in fungi. This modulation disrupts normal respiratory function, leading to reduced ATP levels necessary for fungal metabolism .

Comparative Efficacy

A study reported that the minimum inhibitory concentration (MIC) of 2-allylphenol against B. cinerea decreased significantly with structural modifications, suggesting enhanced potency through derivatization. The MIC values were reported as follows:

| Compound | MIC (μg/mL) |

|---|---|

| 2-Allylphenol | 68 |

| This compound | 2 |

| Derivative A | 1 |

These findings highlight the potential for developing new antifungal agents based on modifications of 2-allylphenol .

Case Studies

- In Vitro Studies : In vitro experiments demonstrated that at concentrations of 5 and 10 ppm, this compound increased mycelial oxygen uptake by approximately 19.58% and 24.56%, respectively. However, at higher concentrations (150 ppm), oxygen consumption decreased by 77.49%, indicating a concentration-dependent effect on fungal metabolism .

- Synergistic Effects : In combination studies with other antifungal agents, this compound exhibited synergistic effects that enhanced overall antifungal activity against resistant strains of B. cinerea. This suggests that it could be used in conjunction with existing fungicides to improve efficacy .

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Eigenschaften

Molekularformel |

C9H10O |

|---|---|

Molekulargewicht |

138.20 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2/i3D,4D,6D,7D |

InChI-Schlüssel |

QIRNGVVZBINFMX-ZDPIWEEJSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC=C)O)[2H])[2H] |

Kanonische SMILES |

C=CCC1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.